molecular formula C10H15N B1403203 2-(3,3-Dimethylcyclohexylidene)acetonitrile CAS No. 35866-32-1

2-(3,3-Dimethylcyclohexylidene)acetonitrile

Cat. No.: B1403203
CAS No.: 35866-32-1
M. Wt: 149.23 g/mol
InChI Key: BWNVBWRRJJIHEK-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylcyclohexylidene)acetonitrile: is a chemical compound with the molecular formula C10H15N . It is a colorless liquid with a strong odor and is commonly used in the manufacturing of pharmaceuticals, agrochemicals, and other industrial products. The compound is known for its unique physical and chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylcyclohexylidene)acetonitrile typically involves the reaction of 3,3-dimethylcyclohexanone with acetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(3,3-Dimethylcyclohexylidene)acetonitrile can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: 2-(3,3-Dimethylcyclohexylidene)acetonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic organic chemistry.

Biology and Medicine: In biological and medical research, the compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs or therapeutic agents.

Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides. Its chemical properties make it suitable for use in formulations that require stability and efficacy.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylcyclohexylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

  • 3,3-Dimethylcyclohexylideneacetaldehyde
  • 3,3-Dimethylcyclohexanone
  • 2-(3,3-Dimethylcyclohexylidene)acetaldehyde

Comparison: 2-(3,3-Dimethylcyclohexylidene)acetonitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and properties compared to similar compounds. For instance, while 3,3-Dimethylcyclohexylideneacetaldehyde contains an aldehyde group, the nitrile group in this compound allows for different types of chemical reactions and applications .

Properties

IUPAC Name

2-(3,3-dimethylcyclohexylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-10(2)6-3-4-9(8-10)5-7-11/h5H,3-4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNVBWRRJJIHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=CC#N)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,3-Dimethylcyclohexylidene)acetonitrile
Reactant of Route 2
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2-(3,3-Dimethylcyclohexylidene)acetonitrile

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